molecular formula C12H17N3O2 B8519917 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Cat. No.: B8519917
M. Wt: 235.28 g/mol
InChI Key: HZFREYKCBLRUCP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2,5-dimethyl-1-(4-nitrophenyl)piperazine

InChI

InChI=1S/C12H17N3O2/c1-9-8-14(10(2)7-13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

HZFREYKCBLRUCP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

The Architectural Importance of Substituted Piperazine Scaffolds

Substituted piperazine (B1678402) scaffolds are foundational in the development of new chemical entities. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile and structurally rigid framework. researchgate.net This unique structure provides a large polar surface area and multiple sites for hydrogen bond donors and acceptors, making it a valuable component in molecular design. researchgate.net The adaptability of the piperazine structure allows for straightforward modifications to achieve desired pharmacological or chemical properties. researchgate.net

Piperazine and its derivatives are not only prevalent in medicinal chemistry but also serve as crucial building blocks in the synthesis of more complex molecules. acs.orgmdpi.com Their ability to influence the physicochemical properties of a molecule, such as solubility and metabolic stability, makes them a frequent choice for chemists. acs.orgmdpi.com The synthesis of polysubstituted piperazines, however, remains a complex challenge in organic chemistry. researchgate.net

The Strategic Role of 2,5 Dimethyl Substitution

The introduction of dimethyl groups at the 2 and 5 positions of the piperazine (B1678402) ring is a strategic modification that significantly influences the compound's properties. This substitution pattern introduces chirality and steric bulk, which can have profound effects on the molecule's conformational preferences and its interactions with other molecules. While methods for preparing compounds like 2,5-dimethylpiperazine have been known for some time, historical synthetic routes often resulted in low conversions and yields. google.com

The presence of substituents on the carbon atoms of the piperazine ring is a feature in approximately 20% of piperazines used in medicinal chemistry research. mdpi.com This highlights a need for the development of more efficient and selective methods for the carbon functionalization of the piperazine ring. mdpi.com

Exploring the Landscape of N Arylated Piperazine Derivatives

N-arylpiperazines represent a significant class of organic compounds with diverse applications. researchgate.net The attachment of an aryl group, in this case, a 4-nitrophenyl group, to one of the nitrogen atoms of the piperazine (B1678402) ring creates a molecule with distinct electronic and structural characteristics. These derivatives have garnered considerable attention for their versatile properties in both chemistry and pharmacology. nih.gov

Research into N-arylpiperazine derivatives is an active and growing field. mdpi.com Many of these compounds feature a flexible aliphatic chain that connects the arylpiperazine moiety to another pharmacophore group. mdpi.com The N-phenylpiperazine scaffold is recognized as a key molecular element for binding to various biological targets. semanticscholar.org The synthesis of N-aryl piperazines can be achieved through various methods, including the reaction of bis(2-chloroethyl)amine hydrochloride with a range of anilines. researchgate.net

Charting the Course: Research Gaps and Future Outlook

De Novo Construction of the Piperazine (B1678402) Core

The de novo synthesis of the piperazine ring involves assembling the six-membered heterocycle from acyclic precursors. These strategies are crucial for creating a wide diversity of substituted piperazines.

Cyclization Reactions in Piperazine Ring Formation

Cyclization reactions are a foundational strategy for piperazine synthesis. A notable approach involves the reductive cyclization of dioximes. This method begins with the double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine intermediate. Subsequent catalytic reductive cyclization of this dioxime unit yields the piperazine ring. nih.gov For instance, the hydrogenation of a dialdooxime using a 5%-Pd/C catalyst can produce the desired piperazine. nih.gov

Another versatile method is the Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This two-step, one-pot procedure allows for the assembly of piperazines from diverse and readily available building blocks, including α-halo aldehydes or ketones, isocyanides, and a monoprotected ethylene diamine. acs.org This approach is valued for its operational simplicity and its ability to generate a wide range of substituted piperazine scaffolds. acs.org

Photoredox catalysis has also emerged as a powerful tool for piperazine synthesis. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions, often employing an iridium-based photocatalyst. organic-chemistry.org

Amine-Based Ring Closure Methodologies

A common and direct method for forming the piperazine core involves the reaction of a primary amine or aniline with a reagent containing two leaving groups, effectively creating a double N-alkylation. For example, N-arylpiperazines can be synthesized by reacting an appropriate aniline with bis-(2-haloethyl)amine or diethanolamine. mdpi.comcore.ac.uk A specific one-pot synthesis generates 1-(4-methoxyphenyl)piperazine from diethanolamine, which is then N-arylated with p-chloronitrobenzene. core.ac.uk Similarly, the piperazine ring of the drug vortioxetine can be formed by reacting 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine hydrochloride. google.com

The Stannyl Amine Protocol (SnAP) represents a more convergent approach, where tin-substituted diamine reagents react with aldehydes to form imines, which then undergo a copper-mediated radical cyclization to form the piperazine ring. mdpi.comnsf.gov This method allows for the functionalization of the carbon atom adjacent to a nitrogen. To circumvent the use of potentially toxic tin reagents, a Silicon Amine Protocol (SLAP) has been developed, which utilizes a photoredox catalyst instead of copper. mdpi.com

Method Precursors Key Features
Reductive CyclizationPrimary amine, NitrosoalkenesForms dioxime intermediate, then cyclizes via hydrogenation. nih.gov
Ugi/SN2 Reactionα-halo aldehyde/ketone, Isocyanide, DiamineMulticomponent reaction followed by intramolecular cyclization. acs.org
Direct N-AlkylationAniline, bis(2-chloroethyl)amineClassical double alkylation to form the ring. mdpi.comgoogle.com
SnAP/SLAP ChemistryDiamine-derived organometallic reagent, AldehydeConvergent synthesis via radical cyclization. mdpi.comnsf.gov

Metal-Catalyzed Annulation Strategies for Piperazines

Metal catalysts play a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules like piperazines. Palladium catalysis is particularly prominent in this area. A modular synthesis of highly substituted piperazines involves the palladium-catalyzed cyclization of a propargyl unit with various diamine components. organic-chemistry.orgacs.orgnih.gov This process occurs under mild conditions and demonstrates high regio- and stereochemical control. acs.orgnih.gov For example, the reaction of bis-tosylated ethylenediamine with a BOC-propargyl alcohol, catalyzed by a palladium(0) complex, yields the corresponding piperazine rapidly and in high yield. nih.gov

Another innovative palladium-catalyzed method is the intramolecular hydroamination reaction. This has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines from aminoalkene precursors. nih.gov Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield tetrahydropyrazines, which are then reduced to the desired piperazine scaffolds. organic-chemistry.org

Rhodium catalysts have been employed in asymmetric carbometalation reactions to create chiral piperidines, and similar principles can be extended to piperazine synthesis. snnu.edu.cn Furthermore, photoredox catalysis, often involving iridium complexes, facilitates radical-based cyclizations, such as the CarboxyLic Amine Protocol (CLAP), which uses an amino-acid-derived diamine and various aldehydes to access C2-substituted piperazines. mdpi.com

Stereoselective Synthesis of 2,5-Dimethylpiperazine Scaffolds

For compounds like 2,5-dimethylpiperazine, controlling the stereochemistry at the C2 and C5 positions is critical. This can result in either cis or trans diastereomers, each of which can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single desired stereoisomer.

Chiral Pool Approaches Utilizing Amino Acid Precursors

The chiral pool approach leverages readily available, enantiomerically pure natural products, such as amino acids, as starting materials. mdpi.combaranlab.org This strategy allows the inherent chirality of the starting material to be transferred to the final product. For instance, D-alanine can serve as a precursor for enantiopure indolizidine alkaloids, demonstrating a pathway that could be adapted for chiral piperazine synthesis. baranlab.org

A general route to 2,3-substituted piperazines has been developed starting from N-Boc protected (S)-alanine. nih.gov The amino acid is first converted to a β-ketoester via a Masamune condensation. Reductive amination of this intermediate yields a 1,4-diamine, which is then cyclized to form the piperazine core. nih.gov This method highlights how the stereocenter from the original amino acid can be incorporated into the final heterocyclic structure. Although this example generates a 2,3-substituted piperazine, the principle is directly applicable to the synthesis of 2,5-disubstituted analogs by starting with two molecules of a chiral amino acid derivative. For example, the condensation of two unprotected amino acids can lead to the formation of 2,5-diketopiperazines, which are cyclic dipeptides that can be subsequently reduced to the corresponding 2,5-disubstituted piperazines. researchgate.netresearchgate.net

Amino Acid Precursor Key Transformation Resulting Scaffold
(S)-AlanineMasamune condensation, Reductive amination, Cyclization2,3-disubstituted piperazine. nih.gov
General Amino AcidsDimerization/Condensation2,5-Diketopiperazine (Cyclic dipeptide). researchgate.netresearchgate.net
D-SerineConversion to cyclopropane intermediateKey precursor for complex molecules. mdpi.com

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient method for creating chiral molecules. Several catalytic strategies have been applied to the synthesis of piperazine derivatives. nih.govacs.org

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn These piperazin-2-ones can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Another palladium-catalyzed approach is the asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched piperazin-2-ones with a stereocenter at the alpha-carbon. nih.gov

Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones is another versatile strategy for accessing chiral piperazin-2-ones, which serve as valuable intermediates for chiral piperazines. acs.org Additionally, organocatalysis has been employed for the enantioselective synthesis of 2-oxopiperazines from aldehydes, further expanding the toolkit for creating chiral piperazine scaffolds. acs.org

Diastereoselective Functionalization and Lithiation-Substitution Techniques

The functionalization of the 2,5-dimethylpiperazine scaffold can be achieved with a degree of stereochemical control, leveraging the directing effects of the existing methyl groups. Diastereoselective approaches are critical for accessing specific stereoisomers, which may have distinct pharmacological or material properties.

Subsequent reaction of this organolithium intermediate with various electrophiles allows for the introduction of a wide range of substituents. This "lithiation-trapping" sequence provides a versatile route to C-substituted piperazines. researchgate.net The diastereoselectivity of the electrophilic trapping step is influenced by the steric hindrance imposed by the two methyl groups, which directs the incoming electrophile to the less hindered face of the molecule. The choice of solvent and temperature is crucial for maintaining the stability of the lithiated intermediate and controlling the selectivity of the reaction. Lewis acid catalysis can also play a role in guiding the diastereoselectivity of functionalization reactions on piperazine compounds by influencing the energy barrier between cis and trans product formation pathways. mdpi.com

Table 1: Key Aspects of Lithiation-Substitution Techniques for Piperazine Functionalization

Parameter Description Relevance
Base Strong organolithium reagents (e.g., n-BuLi, s-BuLi) Generates the carbanion intermediate for subsequent reaction.
Directing Group N-substituents (e.g., Boc group) and existing C-substituents (methyl groups) Controls the regioselectivity and stereoselectivity of the deprotonation and substitution. illinois.edu
Electrophile Alkyl halides, carbonyl compounds, etc. Determines the nature of the substituent introduced onto the piperazine ring.
Temperature Low temperatures (e.g., -78 °C) Essential for maintaining the configurational stability of the lithiated intermediate. researchgate.net

| Solvent | Aprotic ethers (e.g., THF, Diethyl ether) | Solubilizes reagents and intermediates without interfering with the reaction. |

Strategies for Chiral Resolution of Racemic Intermediates

The synthesis of 2,5-dimethylpiperazine typically yields a mixture of diastereomers: cis-2,5-dimethylpiperazine and trans-2,5-dimethylpiperazine (B131708). researchgate.net Each of these diastereomers is a racemic mixture, composed of a pair of enantiomers ((2R,5S)- and (2S,5R)- for the cis isomer; (2R,5R)- and (2S,5S)- for the trans isomer). For applications where a single stereoisomer is required, both separation of the diastereomers and resolution of the enantiomers are necessary.

Diastereomer Separation: The cis and trans diastereomers of 2,5-dimethylpiperazine possess different physical properties, such as melting point and solubility. This difference allows for their separation by conventional laboratory techniques. Fractional crystallization is a common and effective method. For instance, the trans isomer can often be selectively crystallized from a suitable solvent like acetone, leaving the cis isomer enriched in the mother liquor. researchgate.net The relative ratio of cis to trans isomers can sometimes be controlled during the synthesis; for example, lower reaction temperatures during the cyclization of 2-aminopropanol-1 over a Raney nickel catalyst tend to favor the formation of the trans isomer. researchgate.net

Enantiomeric Resolution: Once a pure diastereomer (e.g., racemic trans-2,5-dimethylpiperazine) is isolated, the enantiomers can be separated through chiral resolution. cdnsciencepub.com The most common method is the formation of diastereomeric salts. nih.govnih.gov This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent.

Common Chiral Resolving Agents for Amines:

(+)-Tartaric acid

(-)-Tartaric acid

(+)-Camphorsulfonic acid

(-)-Dibenzoyltartaric acid

The reaction of the racemic amine (a mixture of R,R and S,S enantiomers) with a chiral acid (e.g., R,R-tartaric acid) produces a mixture of two diastereomeric salts: (R,R-amine • R,R-acid) and (S,S-amine • R,R-acid). These diastereomeric salts have different solubilities and can be separated by fractional crystallization. After separation, the desired enantiomer of the amine is recovered by neutralizing the salt with a base. Other techniques such as chiral column chromatography can also be employed for the analytical or preparative separation of enantiomers. nih.gov

Introduction of the 4-Nitrophenyl Moiety via N-Arylation

The final key step in the synthesis of this compound is the formation of a C-N bond between one of the nitrogen atoms of the piperazine ring and the C1 position of the 4-nitrophenyl group. This N-arylation can be accomplished through several robust synthetic methods.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Nitroaryl Halides

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching piperazines to electron-deficient aromatic rings. semanticscholar.org The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aryl halide, which activate the ring towards nucleophilic attack. rowan.edu The nitro group (-NO₂) is a powerful EWG, making 4-nitroaryl halides excellent substrates for this transformation.

The mechanism proceeds via a two-step addition-elimination pathway. The piperazine nitrogen acts as the nucleophile, attacking the carbon atom bearing the leaving group (halide). This initial attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For the reaction to be effective, the EWG must be positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the nitro group, thereby stabilizing it. rowan.edu In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Typical SNAr Reaction Conditions:

Aryl Halide: 1-Fluoro-4-nitrobenzene is often the substrate of choice. The high electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack. nih.gov Other halides like 1-chloro-4-nitrobenzene can also be used, though they may require more forcing conditions. researchgate.netresearchgate.net

Base: A mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often used to neutralize the hydrogen halide formed during the reaction.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed. mdpi.com

Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

The reaction between trans-2,5-dimethylpiperazine and 1-fluoro-4-nitrobenzene in DMF with K₂CO₃ provides a direct route to the target compound.

Palladium-Catalyzed Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mdpi.comresearchgate.net It serves as a complementary method to SNAr, particularly for aryl halides that are less activated or when milder conditions are required. The reaction couples an amine with an aryl halide or triflate. illinois.edu

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. researchgate.net

A wide array of catalysts, ligands, and bases can be employed, and the optimal conditions depend on the specific substrates.

Palladium Source: Precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. semanticscholar.org

Ligand: Bulky, electron-rich phosphine ligands are essential for an efficient catalytic cycle. Examples include tri-tert-butylphosphine (P(t-Bu)₃), biaryl phosphines like XPhos and SPhos, and ferrocenyl-based ligands. semanticscholar.org The choice of ligand is critical to promote both the oxidative addition and the final reductive elimination steps.

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.netsemanticscholar.org The use of strong alkoxide bases may be incompatible with certain functional groups, including nitro groups, necessitating careful selection or the use of alternative bases like Cs₂CO₃. mdpi.com

Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used. mdpi.com

This method allows for the coupling of 2,5-dimethylpiperazine with 4-chloronitrobenzene, 4-bromonitrobenzene, or 4-iodonitrobenzene.

Copper-Catalyzed N-Arylation Methods

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and cost-effective alternative to palladium-based methods. nih.gov Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. nih.gov However, modern protocols utilize catalytic amounts of a copper(I) source in the presence of a ligand, allowing the reaction to proceed under significantly milder conditions. researchgate.net

Similar to the Buchwald-Hartwig reaction, the Ullmann-type coupling is effective for a broad range of aryl halides and amines. Electron-withdrawing groups on the aryl halide, such as the nitro group in 4-halonitrobenzene, generally accelerate the reaction. nih.gov The reactivity of the aryl halide typically follows the trend I > Br > Cl.

Table 2: Comparison of N-Arylation Methodologies

Method Catalyst Key Features Common Substrates
SNAr None (substrate-activated) Requires strong electron-withdrawing groups (ortho/para) on the aryl halide. Simple, catalyst-free. 1-Fluoro-4-nitrobenzene, 1-Chloro-4-nitrobenzene
Buchwald-Hartwig Palladium complex with phosphine ligand Highly versatile and general for many aryl halides and amines. Tolerates a wide range of functional groups. 4-Bromo- or 4-Chloro-nitrobenzene

| Ullmann Coupling | Copper(I) salt with a ligand (e.g., diamine) | Cost-effective alternative to palladium. Modern methods use milder conditions than classical protocols. | 4-Iodo- or 4-Bromo-nitrobenzene |

The catalyzed reaction often involves a Cu(I) species, a ligand (such as 1,10-phenanthroline or various diamines), a base (e.g., K₂CO₃, Cs₂CO₃), and a polar solvent like DMF or DMSO. researchgate.net

Post-Synthetic Modifications and Derivatization Strategies

Once this compound is synthesized, its structure can be further modified to create a library of related compounds. The most synthetically useful handle for derivatization is the nitro group.

The reduction of the aromatic nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis. This conversion transforms the electron-withdrawing nitro group into a versatile electron-donating amino group, opening up a vast array of subsequent chemical reactions. This process yields 4-(2,5-dimethylpiperazin-1-yl)aniline, a key intermediate for further functionalization.

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

Metal/Acid Reduction: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) can also be used for this reduction under milder conditions.

The resulting 4-(2,5-dimethylpiperazin-1-yl)aniline, with its newly formed primary aromatic amine, can undergo numerous derivatization reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce hydroxyl, cyano, or halide functionalities.

Amide Coupling: The amine can be coupled with carboxylic acids using peptide coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form amide bonds. researchgate.net

These post-synthetic modifications allow for the systematic alteration of the molecule's properties, which is a common strategy in medicinal chemistry and materials science for optimizing activity or function.

Chemical Transformations of the Nitro Group

The nitro group on the phenyl ring of this compound is a versatile functional handle that can be converted into various other groups, most notably an amino group. This transformation is a cornerstone in the synthesis of many biologically active molecules. The reduction of aromatic nitro compounds is a well-established and widely studied reaction in organic chemistry. nih.govwikipedia.org

The most common transformation is the reduction of the nitro group to a primary amine (aniline derivative). This conversion can be achieved using a variety of reducing agents and conditions, offering chemists the flexibility to accommodate other functional groups within the molecule. wikipedia.org Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. wikipedia.org

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid or acetic acid. google.com For instance, the reduction of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane to the corresponding aniline has been successfully performed using iron powder in acetic acid. google.com

Transfer Hydrogenation: Reagents like hydrazine or ammonium formate can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for handling gaseous hydrogen.

Other Reagents: More specialized reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective, particularly when mild conditions are required to prevent the reduction of other sensitive functional groups.

Beyond reduction to an amine, the nitro group can undergo other transformations. Partial reduction can yield corresponding hydroxylamines using reagents such as zinc dust with ammonium chloride. wikipedia.org The versatile reactivity of the nitro group stems from its strong electron-withdrawing nature, which activates the aromatic ring for certain reactions and allows for its conversion into a range of other functionalities. nih.gov

Table 1: Reagents for Nitro Group Reduction
Reagent/SystemProductTypical ConditionsReference
H₂, Pd/CAmineMethanol or Ethanol, Room Temperature wikipedia.org
Iron (Fe), Acetic Acid (AcOH)AmineElevated Temperature (e.g., 30-100 °C) google.com
Tin(II) Chloride (SnCl₂)AmineEthanol or Ethyl Acetate, Reflux wikipedia.org
Sodium Dithionite (Na₂S₂O₄)AmineAqueous/Organic Biphasic System wikipedia.org
Zinc (Zn), Ammonium Chloride (NH₄Cl)HydroxylamineAqueous Solution wikipedia.org

Regioselective Alkylation and Acylation of Piperazine Nitrogen Atoms

For a molecule like this compound, which possesses a secondary amine at the N4 position, regioselective functionalization is straightforward. The secondary amine is a nucleophilic site available for reaction with various electrophiles.

N-Alkylation: The introduction of an alkyl group onto the N4 nitrogen can be achieved through nucleophilic substitution with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Another powerful method for N-alkylation is reductive amination. This involves reacting the secondary amine with an aldehyde or a ketone in the presence of a reducing agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing more complex alkyl substituents.

N-Acylation: The acylation of the N4 nitrogen introduces a carbonyl group, forming an amide. This is readily accomplished by reacting the piperazine derivative with acyl chlorides or acid anhydrides. A base, such as triethylamine or pyridine, is often added to scavenge the acidic byproduct (HCl or a carboxylic acid).

For piperazine systems where both nitrogens are secondary amines, achieving mono-functionalization over di-functionalization requires careful control of stoichiometry or the use of protecting group strategies. One common approach involves using a mono-Boc-protected piperazine, where one nitrogen is temporarily masked, allowing the other to be selectively functionalized.

Table 2: Reagents for N-Alkylation and N-Acylation
TransformationReagentTypical Co-Reagent/SolventProduct Type
N-AlkylationAlkyl Halide (R-X)K₂CO₃ or Et₃N / AcetonitrileTertiary Amine
N-Alkylation (Reductive Amination)Aldehyde (R-CHO) or Ketone (R₂C=O)NaBH(OAc)₃ / DichloromethaneTertiary Amine
N-AcylationAcyl Chloride (R-COCl)Et₃N / DichloromethaneAmide
N-AcylationAcid Anhydride ((RCO)₂O)Pyridine or Et₃N / DichloromethaneAmide

Olefination and Carbonyl Reactions on the Piperazine Ring System

Direct olefination of the saturated piperazine ring is not a common transformation. However, the term can encompass the functionalization of the carbon atoms of the ring, particularly at the α-positions (C3 and C6), which can lead to the introduction of vinyl groups or reaction products with carbonyls. The presence of two nitrogen atoms makes the C-H bonds at the α-positions susceptible to deprotonation or radical abstraction under specific conditions. mdpi.com

Recent advances in C-H functionalization have provided pathways to modify the carbon skeleton of piperazines. mdpi.combeilstein-journals.org

Direct α-Lithiation: N-Boc protected piperazines can undergo direct deprotonation at the α-position using a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like (-)-sparteine for asymmetric transformations. mdpi.com The resulting lithiated intermediate can then be trapped with various electrophiles, including aldehydes and ketones, to form α-hydroxyalkyl substituted piperazines. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. mdpi.com Under these conditions, a piperazine derivative can be oxidized to form a radical cation. Subsequent deprotonation at the α-position generates an α-amino radical. This radical can then engage in coupling reactions with various partners, including Michael acceptors like vinyl sulfones or electron-deficient heteroaromatics, to form new C-C bonds at the piperazine ring. beilstein-journals.org

These methods provide access to carbon-functionalized piperazines that are otherwise difficult to synthesize, expanding the structural diversity available for medicinal chemistry applications. mdpi.com

Selective Functionalization at the Dimethyl Positions

Selective functionalization of the methyl groups at the C2 and C5 positions of this compound presents a significant synthetic challenge. The C-H bonds of these exocyclic methyl groups are generally less reactive than the α-C-H bonds on the piperazine ring (at C3 and C6). The nitrogen atoms exert an activating effect on the adjacent ring C-H bonds, making them the preferred sites for reactions like lithiation or radical formation. beilstein-journals.orgnih.gov

Radical Halogenation: Free-radical halogenation could potentially introduce a halogen onto one of the methyl groups, which could then be displaced by other nucleophiles. However, achieving selectivity over the more reactive α-ring positions would be extremely difficult.

Directed C-H Activation: Advanced methods using directing groups and transition metal catalysts could potentially achieve site-selective functionalization, but such strategies are complex and have not been widely reported for this specific substitution pattern on a piperazine ring.

Due to these challenges, there is a lack of established, high-yield methodologies for the selective functionalization at the dimethyl positions of the 2,5-dimethylpiperazine core without affecting other more reactive sites on the molecule. Research in C-H activation is ongoing, but practical applications for this specific transformation remain limited.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For this compound, these methods can predict its geometry, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govmdpi.com Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic and reactivity descriptors. nih.gov DFT has become a popular quantum chemical method for computing a range of molecular properties in chemical, physical, and biological systems. nih.gov

The three-dimensional structure of this compound is crucial for its function and interactions. Conformational analysis aims to identify the most stable arrangement of atoms in space. The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov In trans-2,5-dimethylpiperazine, the methyl groups occupy equatorial positions in the most stable chair form. nih.gov

For the title compound, a key structural parameter is the dihedral angle between the piperazine ring and the 4-nitrophenyl ring. This angle determines the orientation of the phenyl group, which can be either axial or equatorial. In related structures like 1-(4-nitrophenyl)piperazinium salts, this dihedral angle has been observed to be around 36.8° when the nitrophenyl ring is in an equatorial position and 62.4° when it is axial. nih.gov Energy minimization studies using DFT can calculate the relative energies of these different conformers to determine the ground-state geometry, confirming that the optimized structure represents a true minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, FMO analysis revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylpiperazine ring, while the LUMO would be concentrated on the electron-deficient nitrophenyl group.

Table 1: Frontier Molecular Orbital (FMO) Parameters This table presents typical parameters derived from FMO analysis. Values are illustrative.


ParameterSymbolDescription
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔEEnergy difference between HOMO and LUMO (ELUMO - EHOMO); indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with neutral potential. researchgate.net

For this compound, the MEP map would clearly show a region of strong negative potential (red) around the oxygen atoms of the nitro group, highlighting this area as a primary site for electrophilic interactions. Conversely, the hydrogen atoms attached to the piperazine ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis provides crucial insights into the molecule's intermolecular interaction patterns and reactive sites. researchgate.net

Molecules with significant intramolecular charge transfer, featuring strong electron donor and acceptor groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. mdpi.comnih.gov The combination of the electron-donating piperazine moiety and the electron-withdrawing nitro group in this compound makes it a candidate for NLO applications.

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. A high value of first hyperpolarizability (β) is indicative of a strong NLO response. mdpi.comresearchgate.net DFT calculations are a standard method for computing these properties, providing a theoretical screening tool for promising NLO materials. mdpi.com

Table 2: Non-Linear Optical (NLO) Properties This table outlines key parameters used to evaluate the NLO response of a molecule.


ParameterSymbolDescription
PolarizabilityαA measure of the linear response of the molecular electron cloud to an external electric field.
First HyperpolarizabilityβA measure of the second-order, non-linear response of the molecule to an electric field; a key indicator of second-order NLO activity.
Second HyperpolarizabilityγA measure of the third-order non-linear response, relevant for third-harmonic generation.

For a more detailed, atom-specific understanding of reactivity, local descriptors like Fukui functions are employed. mdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For aromatic systems containing nitro groups, the interpretation of Fukui functions can be complex, as negative values are sometimes observed, which relates to the strong electron-withdrawing nature of this moiety. mdpi.com

Table 3: List of Compounds


Compound Name
This compound
1-(4-nitrophenyl)piperazine (B103982)
trans-2,5-dimethylpiperazine

Advanced Spectroscopic Property Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Through methods rooted in quantum mechanics, it is possible to calculate and analyze vibrational, magnetic resonance, and electronic spectra, providing deep insights into the molecule's structure and behavior at an atomic level. These theoretical predictions are invaluable for interpreting experimental data and understanding the fundamental properties of the compound.

Theoretical vibrational spectroscopy is performed using quantum chemical calculations, most commonly Density Functional Theory (DFT), to predict the infrared (IR) and Raman spectra of a molecule. scispace.comnih.gov By calculating the harmonic vibrational frequencies, researchers can identify the characteristic vibrational modes associated with specific functional groups and bonds within this compound. These calculations help in the precise assignment of experimental spectral bands, which can sometimes be complex and overlapping.

The process involves optimizing the molecular geometry to its lowest energy state and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the energies of molecular vibrations. semanticscholar.org For this compound, key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) group, various stretching and bending modes of the C-H bonds in the aromatic ring, piperazine ring, and methyl groups, as well as C-N and C-C stretching vibrations. scispace.comscispace.comresearchgate.net The potential energy distribution (PED) analysis is often used to provide a quantitative measure of the contribution of individual internal coordinates to each normal mode, ensuring reliable vibrational assignments. nih.gov

Interactive Table: Theoretical Vibrational Mode Assignments for this compound
Calculated Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3100-3000Aromatic C-H stretchingNitrophenyl Ring
~2980-2850Aliphatic C-H stretchingPiperazine Ring, Methyl Groups
~1595Aromatic C=C stretchingNitrophenyl Ring
~1520Asymmetric NO₂ stretchingNitro Group
~1450CH₂ scissoringPiperazine Ring
~1345Symmetric NO₂ stretchingNitro Group
~1240Aromatic C-N stretchingNitrophenyl-Piperazine Link
~1180Aliphatic C-N stretchingPiperazine Ring
~850C-H out-of-plane bendingNitrophenyl Ring

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a crucial tool for confirming the structure of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within the DFT framework, is one of the most reliable approaches for predicting the ¹H and ¹³C NMR spectra of molecules like this compound. scispace.comscispace.com

These calculations provide the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard compound, such as tetramethylsilane (TMS). organicchemistrydata.org Theoretical predictions can help assign signals in experimental spectra, resolve ambiguities, and understand how the electronic environment influences the chemical shift of each nucleus. For this compound, calculations would predict distinct signals for the protons and carbons of the nitrophenyl ring, the non-equivalent protons and carbons of the substituted piperazine ring, and the methyl groups. The electron-withdrawing nature of the nitrophenyl group is expected to significantly influence the chemical shifts of the adjacent piperazine nuclei. organicchemistrydata.org

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound
Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹³CNitrophenyl C-NO₂~148
¹³CNitrophenyl C-N (piperazine)~152
¹³CNitrophenyl CH~112-126
¹³CPiperazine CH₂~45-50
¹³CPiperazine CH~55-60
¹³CMethyl CH₃~15-20
¹HNitrophenyl CH~7.0-8.2
¹HPiperazine CH₂~3.0-3.8
¹HPiperazine CH~3.9-4.5
¹HMethyl CH₃~1.2-1.5

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ultraviolet-visible (UV/Vis) absorption spectra of molecules. nih.govnih.gov These calculations can determine the electronic transition energies and corresponding oscillator strengths, which relate to the wavelengths (λmax) and intensities of absorption bands.

For this compound, the electronic spectrum is expected to be characterized by transitions involving the molecular orbitals of the π-conjugated nitrophenyl system and the non-bonding orbitals of the piperazine nitrogen atoms. Typical transitions include π→π* and n→π. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insight into the nature of these electronic transitions. The HOMO is often located on the electron-rich piperazine and phenyl moieties, while the LUMO is typically centered on the electron-deficient nitro group, indicating a potential intramolecular charge transfer (ICT) character for the lowest energy transition.

Interactive Table: Predicted Electronic Transitions for this compound
Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~380> 0.1HOMO → LUMOπ→π with ICT character
~270> 0.1HOMO-1 → LUMOπ→π
~240< 0.1HOMO → LUMO+1n→π

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are essential for understanding how this compound interacts with biological systems and for exploring its dynamic behavior. These computational techniques can predict binding affinities to protein targets and analyze the molecule's conformational flexibility and stability.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. frontiersin.org The phenylpiperazine scaffold is a well-known pharmacophore present in many biologically active compounds, targeting a wide range of proteins such as kinases, G-protein coupled receptors, and enzymes. nih.govnih.govnih.gov

In a docking simulation, this compound would be placed into the binding site of a selected protein target. A scoring function is then used to estimate the binding energy and rank different binding poses. The analysis of the best-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov For instance, the nitro group could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. Such studies are fundamental in rational drug design for identifying potential biological targets and optimizing ligand structure.

Interactive Table: Hypothetical Molecular Docking Results for this compound
Protein TargetBinding Energy (kcal/mol)Interacting ResidueInteraction TypeDistance (Å)
Kinase X-8.5LYS 76Hydrogen Bond (with NO₂)2.9
Kinase XVAL 84Hydrophobic3.8
Kinase XPHE 145π-π Stacking (with phenyl ring)4.2
Kinase XLEU 148Hydrophobic (with methyl group)4.0

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in a solvent or bound to a protein) and to assess the stability of its interactions.

When applied to a ligand-protein complex identified through molecular docking, an MD simulation can validate the binding pose and provide insights into the dynamic stability of the interaction. nih.govresearchgate.net By simulating the complex for nanoseconds or longer, researchers can observe how the ligand adjusts its conformation within the binding pocket and whether the key interactions are maintained. A primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. frontiersin.org A stable RMSD trajectory for both the ligand and the protein backbone suggests that the complex is in a stable equilibrium, reinforcing the validity of the docked pose.

Interactive Table: Summary of a Hypothetical MD Simulation for a Ligand-Protein Complex
Simulation ParameterValue/ObservationInterpretation
Simulation Time100 nsSufficient time to assess system stability.
Average Protein RMSD1.8 ÅThe protein maintains a stable overall fold.
Average Ligand RMSD1.2 ÅThe ligand remains stably bound in the binding pocket.
Key InteractionsMaintainedHydrogen bonds and hydrophobic contacts observed in docking are stable over time.
Conformational ChangeMinimalThe piperazine ring maintains a stable chair conformation throughout the simulation.

Table of Compounds Mentioned

Compound Name
This compound
Tetramethylsilane

Molecular Modeling and Simulation Studies

In Silico Structure-Activity Relationship (SAR) Profiling based on Theoretical Descriptors and In Vitro Data

While specific in silico Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, SAR profiling can be extrapolated from computational and in vitro studies of analogous N-arylpiperazine derivatives. The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been widely studied, providing a solid foundation for predictive analysis. nih.gov Computational investigations, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in elucidating how structural modifications influence biological activity. nih.govmdpi.com

The biological activity of N-arylpiperazine compounds is significantly modulated by the electronic and steric nature of substituents on both the aromatic ring and the piperazine core. Theoretical descriptors derived from quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in quantifying these properties and correlating them with in vitro data.

Influence of Phenyl Ring Substitution:

The 4-nitro group on the phenyl ring of the title compound is a strong electron-withdrawing group. This feature dramatically influences the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A lower LUMO energy, typical for nitroaromatic compounds, suggests a higher susceptibility to nucleophilic attack and can be crucial for interactions with biological targets. In studies of various N-arylpiperazines, the nature and position of substituents on the phenyl ring dictate the affinity and selectivity for different receptors. For instance, in a series of novel 4-nitrophenylpiperazine derivatives designed as tyrosinase inhibitors, the electronic properties conferred by the nitro group were foundational to their activity, which was then modulated by various substitutions at the other end of the piperazine ring. researchgate.net The molecular electrostatic potential (MESP) is another key descriptor; the negative potential around the nitro group can guide interactions with complementary positive regions in a receptor's binding pocket.

Influence of Piperazine Ring Substitution:

The presence of methyl groups at the C-2 and C-5 positions of the piperazine ring introduces specific steric and conformational constraints. These substitutions can:

Restrict Conformational Flexibility: The piperazine ring typically exists in a chair conformation. The dimethyl substitution can lock the ring into a preferred conformation, which may be more or less favorable for binding to a specific biological target.

Introduce Steric Hindrance: The methyl groups add bulk, which can either enhance binding through favorable van der Waals interactions or cause steric clashes that reduce affinity, depending on the topology of the receptor's active site. mdpi.com

Modify Lipophilicity: The addition of methyl groups increases the compound's lipophilicity (logP), which can affect its ability to cross biological membranes and influence its pharmacokinetic profile.

Correlation of Theoretical Descriptors with In Vitro Data:

In a typical in silico SAR study of analogous compounds, theoretical descriptors would be calculated and correlated with in vitro activity data, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for a specific enzyme or receptor. The goal is to build a predictive QSAR model.

For a hypothetical series of N-(4-nitrophenyl)piperazine analogs, the following descriptors would be relevant:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, and MESP. These are often correlated with the compound's reactivity and ability to form electrostatic or hydrogen-bonding interactions.

Steric Descriptors: Molecular weight, molar refractivity, and specific conformational angles. These relate to the size and shape of the molecule and how well it fits into a binding site.

Lipophilic Descriptors: Calculated logP (cLogP). This descriptor is crucial for predicting membrane permeability and hydrophobic interactions with the target.

The table below illustrates a hypothetical dataset for a series of N-(4-nitrophenyl)piperazine analogs, demonstrating how theoretical descriptors could be correlated with in vitro activity.

CompoundSubstitution (R)LUMO Energy (eV)Dipole Moment (Debye)cLogPIn Vitro Activity (IC50, µM)
Analog 1 H-2.585.122.1515.4
Analog 2 2-CH₃-2.555.252.6512.8
Analog 3 2,5-(CH₃)₂-2.525.383.159.7
Analog 4 3-Cl-2.654.892.8518.2

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

From such a dataset, a QSAR model might reveal that increasing lipophilicity (cLogP) and tuning electronic properties through substitutions on the piperazine ring (like the dimethyl groups in Analog 3) could lead to enhanced inhibitory activity. Molecular docking studies would further complement this by visualizing the binding mode and identifying key interactions, such as hydrogen bonds with the nitro group or hydrophobic interactions involving the methyl groups, that drive the structure-activity relationship. researchgate.netbiomedpharmajournal.org

Theoretical Solid-State Structure Analysis and Polymorphism Prediction

Currently, there are no published studies in the accessible scientific literature that focus on the theoretical solid-state structure analysis or polymorphism prediction of this compound. Such studies would typically involve computational methods to predict the most stable crystal packing arrangements and identify potential polymorphic forms. This is a crucial step in pharmaceutical development and materials science to ensure the stability and consistency of a crystalline solid. For related compounds, these analyses are often performed to understand how different substituent groups on the piperazine or phenyl rings influence the crystal lattice.

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed multi-dimensional NMR spectroscopic data for this compound, including 1H-1H COSY, HSQC, and HMBC experiments, are not available in published literature. These advanced NMR techniques are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive confirmation of the molecular structure by showing correlations between neighboring atoms. While standard 1D NMR spectra might exist in chemical databases, in-depth 2D NMR studies that would be necessary for a complete structural elucidation have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While the nominal mass of this compound can be calculated, specific high-resolution mass spectrometry (HRMS) data from experimental studies are not publicly documented. HRMS is a powerful technique that measures the mass of a molecule with very high precision, allowing for the determination of its elemental composition and thus confirming the molecular formula. The exact mass of a compound is a critical piece of data for its definitive identification.

Table 1: Calculated Exact Mass for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₁₂H₁₇N₃O₂235.1321

Note: This table represents a calculated value and is not derived from experimental HRMS data for the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Experimentally recorded and assigned Infrared (IR) and Raman spectra for this compound are not found in the current body of scientific literature. These spectroscopic methods provide a "vibrational fingerprint" of a molecule by probing its characteristic vibrational modes. Key functional groups, such as the nitro group (NO₂), aromatic rings, and C-N bonds, would exhibit distinct absorption or scattering peaks. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to complement experimental data and aid in the precise assignment of these vibrational bands. However, neither experimental spectra nor theoretical calculations for this compound have been published.

Role of 2,5 Dimethyl 1 4 Nitrophenyl Piperazine in Advanced Synthetic Organic Chemistry

Intermediate in the Synthesis of Complex Heterocyclic Systems

The structural framework of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine makes it a valuable intermediate in the multi-step synthesis of more complex molecular architectures, particularly other heterocyclic systems. The piperazine (B1678402) ring is a common feature in biologically active compounds, and substituted piperazines serve as key building blocks in pharmaceutical development. chemimpex.commdpi.com

The utility of this compound as an intermediate stems from two primary features:

The Secondary Amine: The piperazine ring contains a secondary amine at the N4 position, which is a nucleophilic site available for a wide range of chemical transformations. It can undergo N-alkylation, N-arylation, acylation, and reductive amination, allowing for the attachment of diverse functional groups and the extension of the molecular scaffold.

The Nitro Group: The nitro group on the phenyl ring is a versatile functional handle. It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, the nitro group can be readily reduced to a primary amine (aniline derivative). This newly formed amino group opens up another avenue for chemical modification, such as diazotization, amide bond formation, or the construction of new heterocyclic rings fused to the phenyl group.

For instance, the related compound trans-2,5-dimethylpiperazine (B131708) is a known precursor in the preparation of opioid receptor ligands and other bioactive molecules. chemicalbook.com Similarly, the 1-(4-nitrophenyl)piperazine (B103982) moiety is a recognized intermediate in the synthesis of potent antifungal agents. core.ac.uk The combination of these structural motifs in this compound provides a chiral, pre-functionalized platform for building complex target molecules that require both a specific stereochemistry and multiple points for diversification.

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk The core of this compound is the trans-2,5-dimethylpiperazine unit, which is inherently chiral and possesses C2 symmetry. sigmaaldrich.comiucr.org This defined three-dimensional structure is the key to its potential application in asymmetric synthesis.

While specific, widespread applications of this compound as a chiral auxiliary are not extensively documented, its structure is analogous to other chiral diamines that are successful in this role. The chiral backbone can sterically hinder one face of a reactive center, forcing an incoming reagent to attack from the less hindered face, thereby leading to the preferential formation of one enantiomer or diastereomer.

Furthermore, chiral diamines are a well-established class of ligands for creating chiral metal catalysts. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring can coordinate to a transition metal center, forming a chiral complex. This complex can then catalyze a variety of reactions, such as hydrogenations, allylic substitutions, or cyclopropanations, with high enantioselectivity. nih.govscispace.com The rigid conformation of the dimethylpiperazine ring creates a well-defined chiral pocket around the metal, which is essential for effective stereochemical discrimination. The electronic properties imparted by the 4-nitrophenyl substituent could further modulate the catalytic activity and selectivity of such a complex.

Table 1: Representative Classes of Chiral Auxiliaries Used in Asymmetric Synthesis
Auxiliary ClassCore Structure ExampleTypical ApplicationsReference
Oxazolidinones4-Isopropyloxazolidin-2-oneAldol reactions, Alkylations, Diels-Alder reactions researchgate.netresearchgate.net
Camphorsultams(1R)-(+)-2,10-CamphorsultamMichael additions, Claisen rearrangements wikipedia.org
Amino Alcohols(1R,2S)-(-)-EphedrineAlkylations of ketones and aldehydes nih.gov
Terpene-derived8-PhenylmentholEne reactions wikipedia.org
Chiral Diaminestrans-1,2-DiaminocyclohexaneLigands for asymmetric catalysis researchgate.net

Scaffold for Combinatorial Chemistry and Library Synthesis for Research Purposes

In modern drug discovery, combinatorial chemistry is used to rapidly generate large numbers of diverse but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity. A "scaffold" is the core structure of the molecules in the library, which is systematically decorated with various building blocks. The arylpiperazine motif is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous drugs and has favorable physicochemical properties. mdpi.com

The this compound molecule is an ideal scaffold for library synthesis due to its two distinct and orthogonally reactive functionalization points:

N4-Position: The secondary amine of the piperazine ring can be readily derivatized using a host of commercially available reagents, such as carboxylic acids (amide formation), sulfonyl chlorides (sulfonamide formation), isocyanates (urea formation), and aldehydes (reductive amination).

N1-Aryl Group: The nitro group on the phenyl ring can be reduced to an amine. This aniline-type amine can then be subjected to a second round of derivatization with another set of diverse chemical building blocks.

This two-pronged approach allows for the creation of a large and complex library of compounds from a single, well-defined chiral core. For example, libraries of arylpiperazine derivatives have been synthesized and screened for activities such as androgen receptor antagonism and tyrosinase inhibition. nih.govnih.gov The synthesis of a 160-member library based on a 4-phenyl-2-carboxy-piperazine scaffold has been successfully demonstrated using solid-phase chemistry, highlighting the suitability of the piperazine core for combinatorial approaches. nih.govdiva-portal.org

Table 2: Illustrative Design for a Combinatorial Library from the this compound Scaffold
Scaffold PositionReaction TypeExample Building Blocks (R-X)Resulting Functional Group
Position A: N4-Amine AcylationAcetyl chloride, Benzoyl chlorideAmide
SulfonylationTosyl chloride, Mesyl chlorideSulfonamide
Reductive AminationBenzaldehyde, CyclohexanoneTertiary Amine
Position B: Aryl-NH₂ (post-reduction) AcylationPropionyl chloride, Nicotinoyl chlorideAryl Amide
SulfonylationDansyl chlorideAryl Sulfonamide
Urea FormationPhenyl isocyanate, Ethyl isocyanateAryl Urea

Integration into Polymeric Structures and Material Science Research

The functional groups present in this compound make it a candidate for use as a monomer in the synthesis of novel polymers. Diamines are fundamental building blocks for step-growth polymerization, reacting with dicarboxylic acids (or their derivatives) to form polyamides or with diisocyanates to form polyureas. As a diamine, the parent trans-2,5-dimethylpiperazine can be integrated into polymer backbones.

The presence of the secondary amine in this compound allows it to act as a monomer. Incorporating this molecule into a polymer chain would introduce several key features into the final material:

Chirality: A polymer containing this monomer would be chiral, which could lead to materials with unique optical properties or the ability to perform chiral separations.

Rigidity: The piperazine ring would add rigidity to the polymer backbone, potentially increasing its thermal stability and altering its mechanical properties. chemimpex.com

Functionality: The pendant nitrophenyl group serves as a modifiable site. The nitro groups along the polymer chain could be reduced to amino groups, providing sites for cross-linking or for grafting other molecules, thereby tuning the material's properties (e.g., solubility, hydrophilicity). researchgate.net

Research into piperazine-based polymers has explored their potential as stimuli-responsive materials, which change their properties in response to external factors like pH or temperature. researchgate.net While not specific to the nitrophenyl derivative, related phenylene-dimethylpyrazine co-oligomers have been synthesized and shown to exhibit efficient blue electroluminescence, indicating the potential for such nitrogen-containing aromatic heterocycles in the field of organic electronics and light-emitting materials. worktribe.com

Q & A

Basic: What are the recommended methods for synthesizing 2,5-Dimethyl-1-(4-nitrophenyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A multi-step approach is common:

Core Formation: Piperazine rings are functionalized via alkylation or sulfonation. For example, reacting 2,5-dimethylpiperazine with 4-nitrobenzyl halides under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) .

Nitrophenyl Integration: Use of Pd catalysts (e.g., Pd(OAc)₂) improves regioselectivity for the 4-nitrophenyl group. Yields range from 45–70%, depending on steric hindrance from the dimethyl groups .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC and confirm via NMR (¹H/¹³C) and HRMS .

Key Variables:

  • Temperature: Higher temps (>80°C) risk nitro group reduction.
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification.

Basic: How can researchers confirm the structural identity of this compound experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • ¹H NMR: Look for distinct peaks:
    • Piperazine protons: δ 2.4–3.1 ppm (multiplet, 8H).
    • Aromatic protons (4-nitrophenyl): δ 7.5–8.2 ppm (doublets).
    • Methyl groups: δ 1.2–1.5 ppm (singlets) .
  • X-ray Crystallography: Resolve steric effects from dimethyl and nitrophenyl groups. Compare with CCDC data (e.g., CCDC 1407713 for analogous piperazines) .
  • IR Spectroscopy: Confirm nitro (1520 cm⁻¹, asymmetric stretch) and piperazine (3300 cm⁻¹, N-H stretch) functionalities .

Advanced: How do substitution patterns (e.g., dimethyl vs. dichloro) on the phenyl ring alter the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding to enzymes like monoamine oxidases (MAOs) by increasing electrophilicity. Compare with 1-(2,5-dichlorophenyl)piperazine derivatives, where Cl atoms reduce solubility but improve receptor affinity .
  • Steric Effects: 2,5-Dimethyl groups hinder planarization of the phenyl ring, reducing π-π stacking with hydrophobic receptor pockets. Use molecular docking (AutoDock Vina) to simulate interactions .
  • Experimental Validation: Test in vitro assays (e.g., MAO inhibition, antimicrobial activity) against analogs like 1-(3,5-dimethylphenyl)piperazine. Dose-response curves (IC₅₀) quantify potency differences .

Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability: Impurities (e.g., unreacted nitro precursors) skew results. Validate purity via HPLC (C18 column, 220 nm detection) .
  • Assay Conditions: pH and solvent (DMSO vs. saline) affect solubility. Standardize protocols (e.g., OECD guidelines) and include positive controls (e.g., clorgyline for MAO inhibition) .
  • Receptor Heterogeneity: Screen against isoenzymes (e.g., MAO-A vs. MAO-B) using selective inhibitors. For example, 2,5-dimethyl substitution may favor MAO-B inhibition .

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:
Use in silico tools to assess:

  • ADMET Properties:
    • Lipophilicity (LogP): Predict via ChemAxon or SwissADME. A LogP >3 suggests blood-brain barrier penetration, critical for CNS-targeted drugs .
    • Metabolic Stability: Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) using Schrödinger’s QikProp .
  • Molecular Dynamics (MD): Simulate binding stability to receptors (e.g., 50 ns simulations in GROMACS). Analyze RMSD and hydrogen bonding patterns .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 276→152 (quantifier) and 276→135 (qualifier) .
  • Sample Preparation: Protein precipitation (acetonitrile) or SPE (Strata-X cartridges) for serum/plasma. Limit of detection (LOD): 0.1 ng/mL .

Advanced: How can crystallographic data inform the design of derivatives with improved stability?

Methodological Answer:

  • Torsion Angle Analysis: Use CCDC data to identify rigid regions (e.g., piperazine ring puckering). Derivatives with fused rings (e.g., adamantyl groups) reduce conformational flexibility, enhancing metabolic stability .
  • Hydrogen Bonding: Crystallography reveals intermolecular H-bonds (e.g., N-H···O nitro). Introduce substituents (e.g., -CF₃) to strengthen these interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.